

# Albomycin: A Comprehensive Technical Guide to its Structure, Properties, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Albomycin is a naturally occurring sideromycin antibiotic with potent activity against a range of Gram-positive and Gram-negative bacteria.[1][2] Structurally, it is characterized by a unique "Trojan horse" design, consisting of a ferrichrome-type siderophore that facilitates active transport into bacterial cells, linked to a thionucleoside antibiotic warhead that inhibits seryl-tRNA synthetase (SerRS), a crucial enzyme in protein synthesis.[3][4][5] This comprehensive technical guide details the structure, chemical properties, and mechanism of action of albomycin, providing researchers and drug development professionals with a thorough understanding of this promising antimicrobial agent. The guide includes detailed experimental protocols for its isolation, structural elucidation, and biological evaluation, along with a summary of its key chemical and physical properties and antimicrobial activity.

# **Structure and Chemical Properties**

**Albomycin** is a peptidyl nucleoside antibiotic belonging to the sideromycin class.[1][6] Its structure is comprised of two main components: a ferrichrome-type siderophore and a thionucleoside moiety.[3][4] The siderophore component, which is responsible for iron chelation and transport into bacterial cells, consists of three molecules of  $\delta$ -N-hydroxy- $\delta$ -N-acetyl-L-



ornithine linked by peptide bonds to a serine residue.[1] This siderophore structure is analogous to ferrichrome, a fungal iron chelator.[4]

The C-terminus of the serine in the siderophore is connected to the antibiotic "warhead," a 4'-thio (N4-carbamoyl-3-methyl) cytidine moiety, via another serine residue.[1] The sulfur atom within the thioribosyl pyrimidine group is indispensable for the antibiotic's biological activity; its replacement with oxygen results in a complete loss of antibacterial function.[3]

Several natural congeners of **albomycin** have been identified, with the most abundant being **albomycin**  $\delta_1$ ,  $\delta_2$ , and  $\epsilon$ .[3][7] These congeners differ in the substituent at the C4 position of the pyrimidine nucleobase.[8] **Albomycin**  $\delta_2$  is generally the most potent of these natural variants.[7]

## **Chemical and Physical Properties**

A summary of the key chemical and physical properties of **Albomycin**  $\delta_2$  is presented in Table 1.

Property	Value	Reference	
Molecular Formula	C37H60N12O18S	[9]	
Molecular Weight (Iron-free)	992.38 g/mol	[9]	
Molecular Weight (Iron complex)	1045 Da	[1]	
CAS Number	34755-52-7	[9]	
Appearance	Not specified in search results		
Melting Point	Not specified in search results	-	
Solubility	The iron complex is highly soluble in water.	[7]	
$\begin{tabular}{lll} Albomycin $\delta_2$ is more stable\\ than albomycin $\epsilon$ in $D_2O$. \end{tabular}$		[10]	

Table 1: Chemical and Physical Properties of **Albomycin**  $\delta_2$ 



#### **Mechanism of Action**

**Albomycin** exerts its antibacterial effect through a "Trojan horse" mechanism, exploiting bacterial iron uptake systems to gain entry into the cell.[4][5] Once inside, it is cleaved by peptidases to release its active warhead, which inhibits a vital cellular process.[4]

#### **Cellular Uptake**

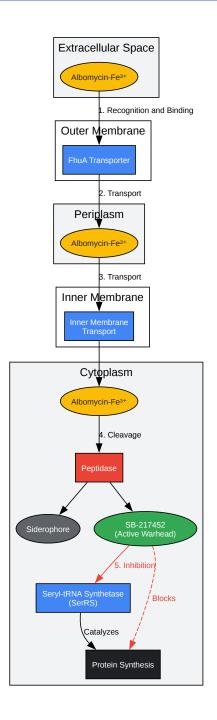
The siderophore portion of **albomycin** mimics natural iron-siderophore complexes, allowing it to be recognized and actively transported across the bacterial outer membrane.[11] In Gramnegative bacteria such as Escherichia coli, this transport is mediated by the ferric hydroxamate uptake protein A (FhuA), a TonB-dependent outer membrane transporter.[10][12]

#### **Intracellular Activation and Target Inhibition**

Following transport into the cytoplasm, intracellular peptidases hydrolyze the amide bond linking the siderophore to the thionucleoside warhead, releasing the active inhibitor, SB-217452.[4] SB-217452 is a potent and specific inhibitor of seryl-tRNA synthetase (SerRS), a crucial enzyme responsible for attaching serine to its cognate tRNA during protein synthesis. [13] By inhibiting SerRS, **albomycin** effectively shuts down protein production, leading to bacterial cell death.[3]

The following diagram illustrates the "Trojan Horse" mechanism of action of **Albomycin**.





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Caption: "Trojan Horse" mechanism of **Albomycin** action.

# **Antimicrobial Activity**

**Albomycin** exhibits potent antimicrobial activity against a broad spectrum of bacteria, including clinically relevant pathogens. Its efficacy is particularly notable against strains that have developed resistance to other classes of antibiotics.





# **Minimum Inhibitory Concentrations (MICs)**

The MIC values for **albomycin** and its congeners against various bacterial strains are summarized in Table 2.



Organi sm	Strain	Albom ycin δι (μg/mL )	Albom ycin δ₂ (μg/mL )	Albom ycin ε (μg/mL )	Ciprofl oxacin (µg/mL )	Penicil lin G (µg/mL )	Vanco mycin (µg/mL )	Refere nce
Strepto coccus pneumo niae	ATCC 49619	-	-	-	-	-	-	[10]
Strepto coccus pneumo niae	Clinical Isolates (27 strains)	-	MIC range: <0.008 - 0.25	-	MIC range: 0.5 - >32	MIC range: <0.016 - >32	MIC range: 0.25 - 1	[2]
Staphyl ococcu s aureus	USA 300 NRS38 4 (MRSA)	-	0.125	-	2	-	-	[10]
Staphyl ococcu s aureus	Clinical Isolates (includi ng MRSA)	-	MIC range: 0.06 - >32	-	MIC range: 0.25 - >32	-	MIC range: 0.5 - 2	[2]
Bacillus subtilis	ATCC 6633	-	0.5	-	<0.125	-	-	[10]
Escheri chia coli	BJ 5183	4	0.5	>64	0.016	-	-	[10]
Escheri chia coli	-	0.005	-	-	-	-	[4]	
Neisseri a gonorrh oeae	ATCC 49226	0.0039	>64	>64	0.0078	-	-	[10]







Salmon							
ella	>64	>64	>64	<0.002	-	-	[10]
typhi							

Table 2: Minimum Inhibitory Concentrations (MICs) of Albomycins and Comparator Antibiotics

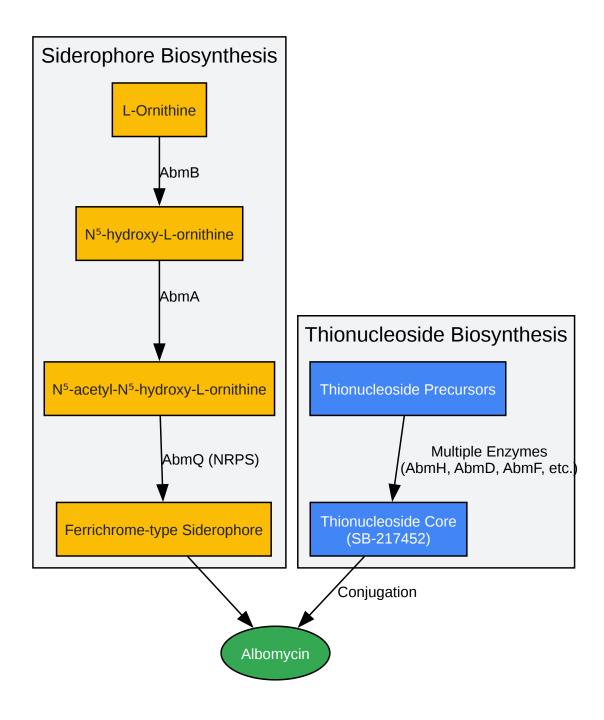
# **Biosynthesis**

The biosynthesis of **albomycin** is a complex process involving a dedicated gene cluster (abm) found in Streptomyces species.[6][13] The pathway can be broadly divided into the synthesis of the siderophore moiety and the thionucleoside core, followed by their conjugation.

The ferrichrome-type siderophore is assembled by a non-ribosomal peptide synthetase (NRPS) system.[6][12] The biosynthesis of the thionucleoside moiety involves a series of enzymatic reactions, including the incorporation of a sulfur atom, which is a critical step for the molecule's bioactivity.[12]

The diagram below outlines the proposed biosynthetic pathway of Albomycin.





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Caption: Proposed biosynthetic pathway of **Albomycin**.

# **Experimental Protocols**

This section provides detailed methodologies for key experiments related to the study of **albomycin**.



# Isolation and Purification of Albomycin from Streptomyces sp.

This protocol is adapted from the method described for the isolation of wild-type and descarbamoyl-desmethyl **albomycin**s.[13]

#### Materials:

- Streptomyces sp. culture producing albomycin
- · Tryptic Soy Broth (TSB) for seed culture
- Albomycin production liquid medium
- XAD4 or XAD7HP resin (Sigma)
- Methanol
- Chromatography column (20 cm x 2.6 cm)

#### Procedure:

- Inoculate a TSB seed culture with Streptomyces spores or mycelia and grow for 20-30 hours.
- Transfer a 5% inoculum to the albomycin production liquid medium in shaking flasks.
- Ferment for an additional 90-100 hours.
- Centrifuge the culture to obtain the cell-free broth.
- Pass one liter of the cell-free broth through a chromatography column packed with XAD4 or XAD7HP resin.
- Wash the column with 200 mL of 3% methanol.
- Elute the **albomycin**-containing fraction with 300 mL of 50% methanol.



 Further purification can be achieved using reversed-phase and size-exclusion chromatography, followed by preparative high-performance liquid chromatography (HPLC).
 [1]

# Total Synthesis of Albomycin δ<sub>2</sub>

The following is a generalized procedure based on the reported total synthesis of **albomycins**. [3][10] For detailed experimental procedures and characterization data, refer to the original publication.

#### Key Steps:

- Synthesis of the Thionucleoside Core: The synthesis involves multiple steps, including the formation of the thiofuranose ring and the introduction of the modified pyrimidine base.
- Synthesis of the Siderophore Moiety: The protected tripeptide siderophore is synthesized through standard peptide coupling reactions.
- Coupling of the Thionucleoside and Siderophore: The thionucleoside and siderophore fragments are coupled to form the protected albomycin.
- Deprotection: A series of deprotection steps are carried out to yield the final albomycin product.

Example Reaction Conditions for Final Coupling and Deprotection:

- Coupling: The thionucleoside and tetrapeptide fragments are condensed using a coupling agent such as HATU in the presence of a base like DIPEA in DMF at -15 °C.[3]
- Deprotection: The protecting groups are removed in a stepwise manner. For example, a
   PMB group can be removed oxidatively with CAN, followed by acid-catalyzed removal of
   other protecting groups, and finally, base-catalyzed hydrolysis of esters. The final product is
   often purified by size-exclusion chromatography (e.g., Sephadex G-15).[3][10]

#### Structure Elucidation by NMR Spectroscopy

The structure of **albomycin** and its synthetic intermediates is typically confirmed using a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance



(NMR) spectroscopy techniques.[14][15][16]

#### General NMR Experimental Workflow:

- Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>).
- 1D NMR: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra to identify the types and number of protons and carbons in the molecule.
- 2D NMR:
  - COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within individual amino acid residues and the sugar moiety.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for connecting different structural fragments.
  - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the determination of stereochemistry and conformation.
- Data Analysis: Integrate and analyze the spectral data to assemble the complete structure of the molecule.

# X-ray Crystallography of Albomycin in Complex with FhuA

This protocol provides a general outline for the crystallization and structure determination of the FhuA-**albomycin** complex, based on published methods.[11][17][18]

#### Procedure:

Protein Expression and Purification: Express and purify the FhuA protein.



- Complex Formation: Co-crystallize FhuA with albomycin.
- Crystallization: Use the hanging drop vapor diffusion technique. Mix the FhuA-albomycin complex solution with a reservoir solution containing a precipitant (e.g., PEG).
- X-ray Diffraction Data Collection: Mount the crystals in cryoloops, flash-freeze in liquid nitrogen, and collect diffraction data using a synchrotron radiation source.
- Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known FhuA structure as a model. Refine the model against the experimental data.

### Seryl-tRNA Synthetase (SerRS) Inhibition Assay

This assay is used to determine the inhibitory activity of **albomycin**'s active warhead (SB-217452) against SerRS. The protocol is based on the ATP-<sup>32</sup>PPi exchange assay and aminoacylation assay.[2][19]

#### ATP-32PPi Exchange Assay:

- Prepare a reaction mixture containing the SerRS enzyme, serine, ATP, and <sup>32</sup>P-labeled pyrophosphate (<sup>32</sup>PPi) in a suitable buffer.
- Initiate the reaction by adding the enzyme.
- Incubate the reaction at a specific temperature for a defined time.
- Stop the reaction and measure the amount of [32P]ATP formed, which is proportional to the enzyme activity.
- Perform the assay in the presence of varying concentrations of the inhibitor (SB-217452) to determine the IC<sub>50</sub> value.

#### Aminoacylation Assay:

• Prepare a reaction mixture containing the SerRS enzyme, [3H]-serine, ATP, and tRNA in a suitable buffer.



- Initiate the reaction by adding the enzyme.
- Incubate the reaction and then precipitate the tRNA.
- Measure the amount of radiolabeled serine attached to the tRNA, which reflects the enzyme's activity.
- Determine the IC<sub>50</sub> of the inhibitor by performing the assay with different concentrations of SB-217452.[20] The IC<sub>50</sub> of SB-217452 against S. aureus SerRS is approximately 8 nM.[19]
   [21]

#### Conclusion

Albomycin remains a highly promising lead compound for the development of new antibiotics, particularly in an era of increasing antimicrobial resistance. Its unique "Trojan horse" mechanism of action allows it to bypass common resistance mechanisms and effectively target a crucial intracellular enzyme. The detailed structural, chemical, and biological information, along with the experimental protocols provided in this guide, offer a valuable resource for researchers and drug developers working to harness the therapeutic potential of albomycin and its analogs. Further research into the structure-activity relationships and optimization of its pharmacokinetic properties will be crucial in translating the promise of albomycin into a clinically effective therapeutic agent.

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